methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate
Description
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a bicyclic imidazolidinone moiety.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-16-8(14)6-2-5(3-10-6)12-7(13)4-11-9(12)15/h5-6,10H,2-4H2,1H3,(H,11,15)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUAMRCJNBNXGN-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)N2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₉H₁₄N₂O₄
- Molecular Weight : 198.22 g/mol
The structure features a pyrrolidine ring substituted with a dioxoimidazolidine moiety, which is critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Modulation of Signal Transduction Pathways : It interacts with various signaling pathways, including those related to inflammation and immune response.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, mitigating oxidative stress in cells.
Anticancer Activity
This compound has demonstrated anticancer properties in various in vitro studies. For instance:
- Case Study 1 : In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The IC50 values were found to be in the micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 2 : A series of tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 75% |
| Metabolism | Hepatic metabolism |
| Elimination Half-Life | 6 hours |
Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are needed to fully understand its safety profile .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Transitioning from in vitro to in vivo models will help assess the efficacy and safety in a whole organism context.
- Formulation Development : Investigating various formulations could enhance bioavailability and targeted delivery.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins . Further exploration into its structure-activity relationship (SAR) could yield more potent derivatives for cancer treatment.
Drug Development
Pharmacological Profiles
this compound has been characterized for its pharmacokinetic properties. Its ability to cross biological membranes makes it a candidate for oral bioavailability studies. The compound's metabolic stability and solubility profiles are critical for formulation development .
Target Identification
Recent advancements in drug design have focused on identifying specific biological targets for this compound. Its interactions with various enzymes and receptors have been mapped using techniques such as molecular docking and in vitro assays, paving the way for targeted therapy approaches .
Synthetic Methodologies
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the synthesis of complex molecules. These reactions are advantageous due to their efficiency and ability to generate diverse chemical libraries rapidly .
Chiral Synthesis Techniques
Given its chiral nature, the compound is often synthesized using asymmetric synthesis techniques. This approach not only enhances yield but also ensures the production of specific enantiomers required for biological activity .
Comparison with Similar Compounds
Pyrrolidine and Piperidine Carboxylate Derivatives ()
Compounds such as methyl (2S,1S)-1-(1-carbamoyl-1-methyl-3-phenyl-1-ethyl)-pyrrolidine-2-carboxylate (2S,1S)-2d and methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate (2R,1R)-2c share structural similarities with the target compound but differ in substituents and stereochemistry:
Key Differences :
- Stereochemistry (2S,4S vs. 2R/2S in analogs) could influence chiral recognition in biological systems.
Hydroxy- and Thiazole-Containing Pyrrolidine Derivatives ()
Patent compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (EP 4 414 369 A2) differ significantly:
Thiazol-Ureido Complex Derivatives ()
Compounds such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate exhibit:
- Complexity: Multiple rings (thiazole, oxazolidinone, imidazolidinone) and bulky substituents .
- Comparison: Higher molecular weight and steric bulk may reduce membrane permeability compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
